molecular formula C11H11NO2 B2646740 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360931-82-3

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2646740
CAS No.: 1360931-82-3
M. Wt: 189.214
InChI Key: QQZBATBJAZWRTL-UHFFFAOYSA-N
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Description

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic oxindole derivative characterized by a cyclopropane ring fused to the indolin-2-one scaffold at the 3' position, with a methoxy group at the 7' position of the indole moiety. This compound has garnered significant attention due to its role as a key structural component in CFI-400945, a potent Polo-like kinase 4 (PLK4) inhibitor and clinical candidate for cancer therapy .

Synthesis: The compound can be synthesized via metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as diazo precursors, a method that ensures high diastereomeric purity . Alternative approaches, such as Corey-Chaykovsky cyclopropanation, suffer from low yields and poor stereoselectivity .

Biological Relevance: PLK4 inhibition by CFI-400945 disrupts centrosome duplication, leading to aneuploidy and apoptosis in cancer cells. Preclinical studies demonstrate its efficacy in inhibiting HCT116 colon tumor growth in murine models .

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)12-10(13)11(7)5-6-11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZBATBJAZWRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indolinone derivatives. One common method is the metal-free cyclopropanation using tosylhydrazone salts. This reaction proceeds under mild conditions and provides high diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach involves scalable cyclopropanation reactions. These methods often employ readily available starting materials and aim to maximize yield and purity through optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted spirocyclic oxindoles and reduced spirocyclic compounds, which can be further functionalized for specific applications .

Scientific Research Applications

Organic Synthesis

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to be utilized in various synthetic methodologies, particularly in the formation of spirocyclic compounds. Notably, it can undergo cyclopropanation reactions with indolinone derivatives, providing a versatile building block for further chemical transformations.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one can inhibit cell proliferation and induce apoptosis in cancer cells. It has shown promising results against various cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung (A-549) cancers, with IC50 values below 10 μM for some derivatives .
  • Anti-inflammatory Properties : Studies have demonstrated significant inhibition of inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Effects : Experimental models indicate that this compound exhibits analgesic properties comparable to standard pain relief medications .

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets:

  • The compound modulates enzyme activity and binds to receptors involved in cellular signaling pathways, affecting processes like inflammation and cancer cell growth .
  • It has been shown to inhibit Polo-Like Kinase 4 (PLK4), a key player in mitotic regulation, which could contribute to its anticancer effects .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly inhibited cyclooxygenase enzymes involved in inflammatory pathways. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Activity Assessment

In pain assessment experiments on rodents, administration of this compound resulted in marked reductions in pain scores compared to control groups. This suggests that it may act on central pain pathways similarly to opioids but potentially with fewer side effects .

Mechanism of Action

The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is highly modular, with substitutions at the 5'-, 6'-, or 7'-positions significantly altering biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Biological Activity Synthesis Method References
7'-Methoxyspiro[...]-2'-one 7'-OCH₃ PLK4 inhibition (IC₅₀: <10 nM); antitumor agent Metal-free cyclopropanation with tosylhydrazones
5'-Bromospiro[...]-2'-one 5'-Br CDK8 inhibition; potential cancer therapy SN2 displacement or halogenation of precursors
7'-Methylspiro[...]-2'-one 7'-CH₃ Research tool (no specific activity reported) Commercial synthesis (Combi-Blocks)
5'-Fluorospiro[...]-2'-one 5'-F Undisclosed (structural probe) Fluorination via electrophilic substitution
6'-Methoxyspiro[...]-2'-one 6'-OCH₃ Unknown (under investigation) Similar to 7'-methoxy analogue
CFI-400945 (derivative) 7'-OCH₃ + indazole moiety Oral PLK4 inhibitor (IC₅₀: 0.4–1.1 nM); clinical candidate Stereoselective SN2 displacement and optimization

Key Findings

  • PLK4 Inhibition : The 7'-methoxy group in CFI-400945 is critical for binding to PLK4's catalytic domain, as removal or substitution (e.g., 7'-methyl) abolishes activity .
  • Halogenated Analogues : 5'-Bromo and 5'-chloro derivatives exhibit divergent targets (e.g., CDK8), highlighting the impact of electronic effects on selectivity .
  • Stereochemistry : The (1R,2S) configuration in CFI-400945 is essential for potency, achieved via a one-pot double SN2 reaction .

Biological Activity

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a compound that belongs to the spirocyclic class of organic compounds. These compounds have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article reviews the biological activity of 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, focusing on its synthesis, pharmacological properties, and structure-activity relationships.

Synthesis of 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

The synthesis of spirocyclic compounds typically involves various cyclization techniques. In the case of 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, methods such as cyclopropanation and N-heterocyclization are commonly employed. The compound can be synthesized through the reaction of indole derivatives with suitable cyclopropane precursors under acidic or basic conditions.

Pharmacological Properties

Research indicates that 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one exhibits several biological activities:

  • Anti-inflammatory Activity : Compounds in this class have shown significant anti-inflammatory effects. For instance, studies reported that certain spirocyclic compounds exhibited potent inhibition of inflammatory mediators such as TNF-alpha and IL-6 .
  • Analgesic Activity : The analgesic properties of these compounds have been evaluated in various models. Some derivatives demonstrated effectiveness comparable to standard analgesics in pain relief assays .
  • Antimicrobial Activity : Preliminary studies suggest that 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one may possess antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is influenced by its structural features. The presence of the methoxy group at the 7' position enhances its lipophilicity and bioavailability, which is crucial for its interaction with biological targets. Variations in substituents on the indole ring can also modulate its pharmacological profile.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of spirocyclic compounds including 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one demonstrated significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition .

Case Study 2: Analgesic Activity Assessment

In an experimental model for pain assessment, 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one was administered to rodents. The results showed a marked reduction in pain scores compared to control groups, suggesting that this compound acts on central pain pathways similar to opioids but with potentially fewer side effects .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicCentral nervous system modulation
AntimicrobialMembrane disruption

Q & A

(Basic) What synthetic strategies are recommended for preparing 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one?

Methodological Answer:
Spirocyclopropane-indoline derivatives are typically synthesized via multicomponent reactions or cyclopropanation strategies. For example, a three-component reaction involving indole derivatives, cyclopropane precursors, and electrophilic reagents can yield the spiro scaffold. Key parameters include solvent selection (toluene or acetonitrile) and temperature optimization (e.g., 110°C in toluene achieves 86% yield) . Purification often employs column chromatography with gradients like petroleum ether:ethyl acetate (11:1) to isolate the product .

(Advanced) How can diastereoselectivity be controlled in spirocyclopropane-indoline systems?

Methodological Answer:
Diastereoselectivity is influenced by steric and electronic factors during cyclopropane ring formation. Studies using 1,1-cyclopropanediesters in nitrone reactions demonstrate high diastereoselectivity via stereoelectronic control . Computational modeling (e.g., DFT calculations) can predict transition states to guide solvent and catalyst selection. For instance, polar aprotic solvents like MeCN may stabilize intermediates, enhancing selectivity .

(Basic) What analytical techniques are critical for structural confirmation of spiroindolinones?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and cyclopropane ring integration (e.g., characteristic sp3^3 carbons at ~20–30 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (EI or ESI) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis resolves absolute configuration, as demonstrated for spiroindoline derivatives in CCDC datasets .

(Advanced) How can contradictions in reported synthetic yields from solvent systems be resolved?

Methodological Answer:
Contradictions often arise from solvent polarity and reaction kinetics. For example, toluene at 110°C improves yield (86%) by enhancing reactant solubility and stabilizing intermediates via π-π interactions . Systematic screening using Design of Experiments (DoE) can identify optimal conditions. Conflicting data should be cross-validated with control experiments under standardized conditions (e.g., inert atmosphere, precise temperature control) .

(Basic) What are key considerations for designing hydrazone derivatives of spiroindolinones?

Methodological Answer:
Hydrazone functionalization requires careful selection of hydrazine reagents (e.g., 3-(R-phenyl)-6-hydrazino-pyridazine) and reaction pH. Copper-mediated condensation at neutral pH avoids side reactions, while post-synthetic modifications (e.g., metal complexation) can enhance bioactivity. Characterization via IR spectroscopy confirms C=N bond formation (~1600 cm1^{-1}) .

(Advanced) What computational approaches aid in studying spiro compound reactivity?

Methodological Answer:

  • Molecular Docking: Predicts binding affinity to biological targets (e.g., viral proteins) using software like AutoDock .
  • DFT Calculations: Models cyclopropane ring strain (≈27 kcal/mol) and transition states for ring-opening reactions .
  • Machine Learning: Analyzes reaction databases to predict optimal catalysts or solvents for spiroannulation .

(Basic) What purification methods are effective for spiroindolinone derivatives?

Methodological Answer:
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. For polar derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or methanol is effective for high-purity crystals .

(Advanced) What mechanistic insights exist for cyclopropane ring formation in spiro systems?

Methodological Answer:
Cyclopropanation often proceeds via Simmons-Smith reactions or transition-metal catalysis (e.g., Rh2_2(OAc)4_4). Stereochemical outcomes depend on ligand geometry and substrate conformation. For example, cyclopropanediesters react with nitrones to form strained intermediates, which rearrange via [3+2] cycloaddition pathways . In-situ monitoring (e.g., FTIR or Raman spectroscopy) tracks ring closure kinetics .

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